Cas no 70381-58-7 (3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity))

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-??]pyrimidin-4-one (Risperidone Impurity)
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity)
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity)
- 3-ethyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- SCHEMBL6493190
- (Risperidone Impurity)''
- AKOS030240528
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one(Risperidone Impurity)
- DTXSID60501402
- EN300-6497874
- 3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- -Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- FT-0668013
- 70381-58-7
- 3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
- (Risperidone Impurity)
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-alpha]pyrimidin-4-one (Risperidone Impurity)
- DB-218049
- 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)
-
- インチ: InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
- InChIKey: RAPZEAPATHNIPO-UHFFFAOYSA-N
- SMILES: Cc1c(c(=O)n2c(n1)CCCC2)CCN3CCC(CC3)c4c5ccc(cc5on4)F
計算された属性
- 精确分子量: 192.126263138g/mol
- 同位素质量: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 32.7Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 68-70?C
- Boiling Point: 572.4±60.0 °C at 760 mmHg
- フラッシュポイント: Not available
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- じょうきあつ: 0.0±1.6 mmHg at 25°C
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Refrigerator
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E817980-10mg |
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one(Risperidone Impurity) |
70381-58-7 | 10mg |
$115.00 | 2023-05-18 | ||
Enamine | EN300-6497874-0.05g |
3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
70381-58-7 | 95% | 0.05g |
$205.0 | 2023-05-29 | |
Enamine | EN300-6497874-0.5g |
3-ethyl-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
70381-58-7 | 95% | 0.5g |
$691.0 | 2023-05-29 | |
1PlusChem | 1P0069TN-5g |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 5g |
$3234.00 | 2024-04-21 | |
A2B Chem LLC | AC91867-2.5g |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 2.5g |
$1862.00 | 2024-04-19 | |
A2B Chem LLC | AC91867-100mg |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 100mg |
$358.00 | 2024-04-19 | |
A2B Chem LLC | AC91867-500mg |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 500mg |
$763.00 | 2024-04-19 | |
1PlusChem | 1P0069TN-50mg |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 50mg |
$306.00 | 2024-04-21 | |
A2B Chem LLC | AC91867-10g |
3-ETHYL-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
70381-58-7 | 95% | 10g |
$4043.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214127-2.5 mg |
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, |
70381-58-7 | 2.5 mg |
¥2,708.00 | 2023-07-11 |
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity) 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)に関する追加情報
Compound CAS No. 70381-58-7: 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity)
The compound with CAS No. 70381-58-7, commonly referred to as 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a significant impurity associated with the pharmaceutical compound Risperidone. This impurity is often encountered during the synthesis and manufacturing processes of Risperidone, a widely used atypical antipsychotic medication. Understanding the properties and behavior of this impurity is crucial for ensuring the quality and safety of Risperidone products.
Risperidone, a second-generation antipsychotic drug, is primarily used for the treatment of schizophrenia and bipolar disorder. Its chemical structure includes a pyrido[1,2-a]pyrimidine core, which is also present in the impurity under discussion. The impurity 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one shares structural similarities with Risperidone but differs in its hydrogenation pattern and substituent placement. This structural difference makes it a critical byproduct that must be carefully monitored during the synthesis process.
Recent advancements in analytical techniques have significantly improved the detection and quantification of this impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to identify and measure trace amounts of this compound in Risperidone formulations. These methods ensure that the final product meets stringent regulatory standards for purity and potency.
The synthesis of Risperidone involves multiple steps, including nucleophilic substitutions and cyclizations. The formation of 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one as an impurity is often attributed to incomplete hydrogenation or side reactions during these steps. Researchers have explored various strategies to minimize its formation, such as optimizing reaction conditions and using alternative reagents. For instance, studies have shown that adjusting the temperature and pressure during hydrogenation can reduce the yield of this impurity while improving the overall yield of Risperidone.
From a pharmacological perspective, understanding the behavior of this impurity is essential. While Risperidone exerts its therapeutic effects through dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism, the impurity may exhibit different pharmacokinetic profiles or bioavailability characteristics. Recent studies have investigated the potential pharmacological activity of this compound using in vitro assays. These studies suggest that while it may not possess significant therapeutic activity on its own, its presence in trace amounts could influence the overall efficacy and safety profile of Risperidone formulations.
In terms of quality control, regulatory agencies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for acceptable levels of impurities in pharmaceutical products. The presence of 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one must be meticulously monitored to ensure compliance with these standards. Advanced analytical methods continue to play a pivotal role in achieving this goal.
The study of this impurity has also contributed to broader advancements in medicinal chemistry. By understanding how such byproducts form during synthesis, researchers can design more efficient synthetic pathways for complex pharmaceutical compounds like Risperidone. This knowledge is particularly valuable in the context of increasing demands for high-quality generic medications.
In conclusion,3-Ethyl-2-methyl-6,7,8,a-tetrahydro-pyrido[1H-pyrimidine one remains a critical focus area for researchers and manufacturers involved in the production of Risperidone. Continued research into its formation mechanisms and pharmacological properties will enhance our ability to control its presence in final drug products. As analytical techniques evolve and synthetic methodologies improve,the quality and safety of antipsychotic medications like Risperidone will be further safeguarded.
70381-58-7 (3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity)) Related Products
- 2137099-19-3(2-cyano-2-methyl-N-[(1S)-1-phenylpropyl]propanamide)
- 1690930-18-7(1,1-difluoro-3-(3-fluorophenyl)propan-2-amine)
- 878273-33-7((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)
- 1391378-45-2((1R)-2-METHYL-1-(4-METHYLPHENYL)PROPYLAMINE HYDROCHLORIDE)
- 320419-91-8(1-(2,4-dichlorobenzyl)-N-(4,6-dimethoxy-2-pyrimidinyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)
- 1019095-15-8(2-chloro-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}benzamide)
- 1491992-79-0(2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine)
- 925034-67-9(Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate)




